molecular formula C17H15NO5S B11217885 (4Z)-4-(thiophen-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(thiophen-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11217885
M. Wt: 345.4 g/mol
InChI Key: FVHYQRZMYNDQBO-XFXZXTDPSA-N
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Description

(4Z)-4-[(THIOPHEN-2-YL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a trimethoxyphenyl group, and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(THIOPHEN-2-YL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves a multi-step process. One common method includes the condensation of thiophene-2-carbaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then cyclized under specific conditions to yield the final oxazolone product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(THIOPHEN-2-YL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiophene or trimethoxyphenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[(THIOPHEN-2-YL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, research focuses on the compound’s potential as a drug candidate. Studies explore its pharmacokinetics, bioavailability, and therapeutic efficacy in treating various diseases. Its unique structure may offer advantages in targeting specific molecular pathways involved in disease progression.

Industry

Industrially, (4Z)-4-[(THIOPHEN-2-YL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (4Z)-4-[(THIOPHEN-2-YL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carbaldehyde, share structural similarities and may exhibit comparable chemical reactivity.

    Trimethoxyphenyl derivatives: Compounds like 3,4,5-trimethoxybenzaldehyde have similar functional groups and can undergo similar chemical reactions.

    Oxazolone derivatives: Other oxazolone compounds, such as 4,5-dihydro-1,3-oxazol-5-one, share the core oxazolone structure and may have similar biological activities.

Uniqueness

The uniqueness of (4Z)-4-[(THIOPHEN-2-YL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its combination of structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15NO5S

Molecular Weight

345.4 g/mol

IUPAC Name

(4Z)-4-(thiophen-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C17H15NO5S/c1-20-13-7-10(8-14(21-2)15(13)22-3)16-18-12(17(19)23-16)9-11-5-4-6-24-11/h4-9H,1-3H3/b12-9-

InChI Key

FVHYQRZMYNDQBO-XFXZXTDPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=N/C(=C\C3=CC=CS3)/C(=O)O2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=CC3=CC=CS3)C(=O)O2

Origin of Product

United States

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